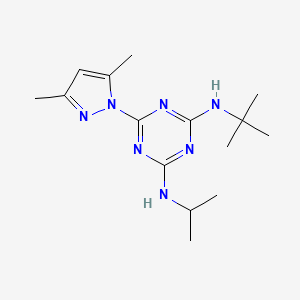![molecular formula C16H19N3O3 B5320178 N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5320178.png)
N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide, commonly known as MDPV, is a synthetic cathinone drug that belongs to the pyrrolidine class. It is a potent psychoactive substance that has gained popularity in recent years due to its stimulant effects and potential for abuse. MDPV is classified as a Schedule I drug in the United States, meaning that it has a high potential for abuse and no accepted medical use.
Mécanisme D'action
MDPV acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and hyperactivity. MDPV also has a high affinity for the serotonin transporter, although its effects on serotonin levels are less well understood.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and respiratory depression. Long-term use of MDPV can lead to a range of health problems, including addiction, psychosis, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV is a useful tool for scientific research, as it allows researchers to study the effects of dopamine and norepinephrine reuptake inhibition on the central nervous system. However, its potential for abuse and toxicity make it a challenging substance to work with in the laboratory.
Orientations Futures
There are a number of potential future directions for research on MDPV. One area of interest is the development of new treatments for depression and other mood disorders using MDPV as a starting point. Additionally, there is potential for the development of new drugs based on the structure of MDPV that may have fewer side effects and a lower potential for abuse. Finally, further research is needed to fully understand the long-term health effects of MDPV use and to develop effective strategies for preventing and treating addiction.
Méthodes De Synthèse
MDPV is typically synthesized using a multi-step process that involves the reaction of piperonal with nitroethane to form 3,4-methylenedioxyphenyl-2-nitropropene. This intermediate is then reduced to 3,4-methylenedioxyphenyl-2-nitropropane using a reducing agent such as sodium borohydride. The final step involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropane with pyrrolidine and acetic anhydride to form MDPV.
Applications De Recherche Scientifique
MDPV is primarily used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in a range of effects, including increased alertness, euphoria, and hyperactivity. MDPV has also been studied for its potential as a treatment for depression and other mood disorders.
Propriétés
IUPAC Name |
[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-8-9-13(19(11)2)16(17)18-22-15(20)10-12-6-4-5-7-14(12)21-3/h4-9H,10H2,1-3H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINEYOUBAVUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NOC(=O)CC2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N\OC(=O)CC2=CC=CC=C2OC)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-amino-2-oxoethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5320112.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5320120.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5320122.png)

![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5320129.png)
![N-(3,4-difluorophenyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5320133.png)
![3,3-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5320141.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5320155.png)
![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5320171.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5320175.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5320192.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5320196.png)
